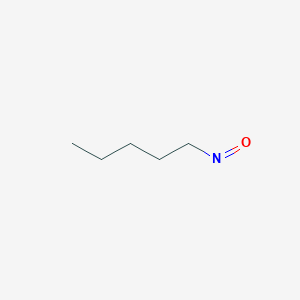![molecular formula C18H13F3O B14189894 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene CAS No. 922511-77-1](/img/structure/B14189894.png)
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is an organic compound with the chemical formula C17H13F3O It is a derivative of naphthalene, substituted with a methoxy group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then functionalized with a methoxy group.
Substitution Reaction: The methoxy-naphthalene undergoes a substitution reaction with a trifluoromethylphenyl group.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3), and the presence of an electrophile.
Major Products
Oxidation: The major product is 2-naphthaldehyde.
Reduction: The major product is 2-Methoxy-1-[4-methylphenyl]naphthalene.
Substitution: The products vary depending on the electrophile used in the reaction.
Scientific Research Applications
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone: Similar structure but with an ethanone group instead of a naphthalene ring.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a naphthalene ring.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Similar structure but with a chlorophenoxy group.
Uniqueness
2-Methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene is unique due to the presence of both a methoxy group and a trifluoromethylphenyl group on a naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
922511-77-1 |
|---|---|
Molecular Formula |
C18H13F3O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-methoxy-1-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C18H13F3O/c1-22-16-11-8-12-4-2-3-5-15(12)17(16)13-6-9-14(10-7-13)18(19,20)21/h2-11H,1H3 |
InChI Key |
GMZXZVWEOKRNEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl (diethoxyphosphoryl)[(triethylsilyl)oxy]acetate](/img/structure/B14189820.png)


![(4R)-4-Ethyl-2-[6-(octyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14189840.png)
![N-(3-(phenethylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B14189855.png)

![3-[4-(Methylsulfanyl)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14189873.png)





